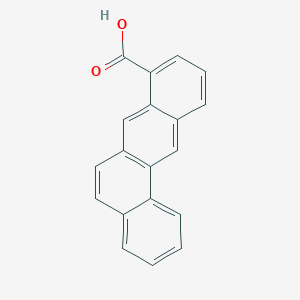

Tetraphene-8-carboxylic acid

Description

Tetrahydrofuran-3-carboxylic acid (CAS No. 89364-31-8) is a cyclic ether derivative with a carboxylic acid substituent. Its molecular formula is C₅H₈O₃, and it has a molecular weight of 116.12 g/mol . Key properties include:

- Melting Point: 85–87°C

- Boiling Point: 268–270°C

- Solubility: Soluble in polar solvents like water and ethanol, with moderate solubility in THF.

- Hydrogen Bonding: 3 hydrogen bond acceptors and 1 donor, influencing its reactivity and biological interactions .

It is synthesized via catalytic hydrogenation of furan derivatives or enzymatic resolution for enantiopure forms. Applications include pharmaceutical intermediates and chiral building blocks in organic synthesis .

Properties

CAS No. |

92263-89-3 |

|---|---|

Molecular Formula |

C19H12O2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

benzo[a]anthracene-8-carboxylic acid |

InChI |

InChI=1S/C19H12O2/c20-19(21)16-7-3-5-13-10-17-14(11-18(13)16)9-8-12-4-1-2-6-15(12)17/h1-11H,(H,20,21) |

InChI Key |

YDQRTNKOSQZGEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphene-8-carboxylic acid can be synthesized through several methods, including:

Oxidation of Tetraphene: This involves the oxidation of tetraphene using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium.

Grignard Reaction: Another method involves the reaction of tetraphenylmagnesium bromide with carbon dioxide, followed by acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form tetraphene-8-alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Thionyl chloride (SOCl₂) for converting the carboxyl group to an acyl chloride.

Major Products:

Oxidation Products: Various oxidized derivatives of tetraphene.

Reduction Products: Tetraphene-8-alcohol.

Substitution Products: Tetraphene-8-acyl chloride and other substituted derivatives.

Scientific Research Applications

Tetraphene-8-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials, including nanomaterials and surface modifiers.

Mechanism of Action

The mechanism of action of tetraphene-8-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

- Thiophene-2-carboxylic acid’s sulfur atom enhances electron delocalization, increasing acidity (pKa ~3.5) compared to tetrahydrofuran-3-carboxylic acid (pKa ~4.2) .

- Thiophene derivatives exhibit stronger π-π interactions, making them preferred in conductive polymers .

2.2 Tromancenium-8-Carboxylic Acid ([Mn(C₇H₇)(C₆H₅O₂)]PF₆)

- Molecular Formula : C₁₃H₁₂O₂Mn·PF₆

- Molecular Weight : ~429.16 g/mol

- Structure: A rare organometallic sandwich complex with a manganese(I) center, cycloheptatrienyl, and cyclopentadienyl ligands. The carboxyl group forms hydrogen-bonded dimers .

- Applications: Potential in catalysis and materials science due to its stable cationic structure.

Key Differences :

- Unlike purely organic acids, tromancenium-8-carboxylic acid’s metal center enables redox activity and magnetic properties.

2.3 Trideceth-8 Carboxylic Acid (CAS No. 56388-96-6)

- Molecular Formula : Polymer-based (polyoxyethylene tridecyl ether carboxylic acid).

- Molecular Weight : Variable (depends on ethylene oxide units).

- Properties : Amphiphilic surfactant with high solubility in water and organic solvents.

- Applications : Used in cosmetics, detergents, and emulsifiers due to its mildness and foaming stability .

Key Differences :

- Trideceth-8 is a polymeric surfactant, whereas tetrahydrofuran-3-carboxylic acid is a small-molecule acid.

- The ethylene oxide chain enhances hydrophilicity, making it superior in emulsion stabilization compared to rigid cyclic analogs .

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Utility : Tetrahydrofuran-3-carboxylic acid is pivotal in asymmetric synthesis, while thiophene-2-carboxylic acid is favored in heterocyclic chemistry .

- Material Science: Tromancenium-8-carboxylic acid’s unique hydrogen-bonding network offers insights into designing stable organometallic frameworks .

- Industrial Relevance : Trideceth-8’s biocompatibility drives its adoption in eco-friendly formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.